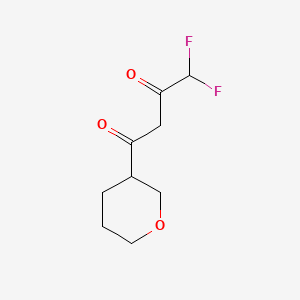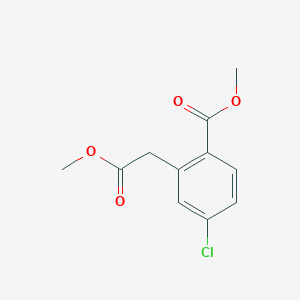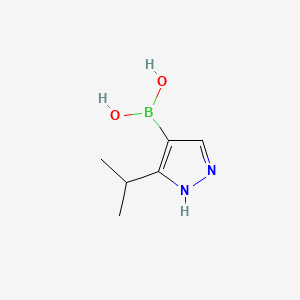
2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine is a halogenated pyridine derivative. It is characterized by the presence of a bromine atom at the second position and a 1,2,2,2-tetrafluoroethyl group at the fifth position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 5-(1,2,2,2-tetrafluoroethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions
2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various organoboron compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium or potassium salts of nucleophiles, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Cross-Coupling Reactions: Common reagents include palladium catalysts, organoboron compounds, and bases such as potassium carbonate or cesium carbonate.
Major Products
Nucleophilic Substitution: The major products are substituted pyridines where the bromine atom is replaced by the nucleophile.
Cross-Coupling Reactions: The major products are biaryl compounds or other complex organic molecules formed by the coupling of the pyridine derivative with the organoboron compound.
科学研究应用
2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the synthesis of functional materials, such as liquid crystals and polymers, due to its unique electronic and steric properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for the synthesis of bioactive compounds.
作用机制
The mechanism of action of 2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack or facilitating its participation in cross-coupling reactions. The presence of the 1,2,2,2-tetrafluoroethyl group influences the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .
相似化合物的比较
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a tetrafluoroethyl group.
2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine: Similar in structure but with the bromine atom at the sixth position instead of the second position.
Uniqueness
2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine is unique due to the specific positioning of the bromine and tetrafluoroethyl groups, which confer distinct electronic and steric properties. These properties make it particularly useful in selective organic transformations and the synthesis of specialized materials .
属性
分子式 |
C7H4BrF4N |
|---|---|
分子量 |
258.01 g/mol |
IUPAC 名称 |
2-bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine |
InChI |
InChI=1S/C7H4BrF4N/c8-5-2-1-4(3-13-5)6(9)7(10,11)12/h1-3,6H |
InChI 键 |
JRCIQPYQKFMIRH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(C(F)(F)F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13465346.png)
![1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13465350.png)
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13465352.png)
![tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate](/img/structure/B13465355.png)
![3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B13465357.png)
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid](/img/structure/B13465358.png)
![7,7-Dimethyl-2-azaspiro[3.5]nonane](/img/structure/B13465369.png)
![4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid](/img/structure/B13465376.png)
![Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate](/img/structure/B13465378.png)
![4-[4-(4-Chlorophenyl)-2-methyl-1,3-dioxolan-2-yl]piperidine hydrochloride](/img/structure/B13465380.png)

